molecular formula C24H29N3OS B2380909 N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893790-05-1

N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2380909
CAS No.: 893790-05-1
M. Wt: 407.58
InChI Key: PUCWIGOLBFMBPU-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide (Compound ID: E971-0277) is a sulfanyl acetamide derivative featuring a spirocyclic quinazoline scaffold fused with a cycloheptane ring. Its molecular formula is C₂₄H₂₉N₃OS, with a molecular weight of 407.58 g/mol . The compound’s structure includes a 4-ethylphenyl substituent attached to the acetamide nitrogen and a sulfur-linked spiro[cycloheptane-1,2'-quinazoline] moiety. The ethyl group on the phenyl ring may influence lipophilicity and pharmacokinetic properties, such as membrane permeability and metabolic stability .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3OS/c1-2-18-11-13-19(14-12-18)25-22(28)17-29-23-20-9-5-6-10-21(20)26-24(27-23)15-7-3-4-8-16-24/h5-6,9-14,26H,2-4,7-8,15-17H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCWIGOLBFMBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The resulting compound is then alkylated in the presence of alkali to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide can be contextualized against related sulfanyl acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Sulfanyl Acetamide Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Biological Activity Evidence Source
This compound Spiro[cycloheptane-1,2'-quinazoline] 4-ethylphenyl 407.58 Not explicitly reported; structural focus
N-(2,4-difluorophenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide Spiro[cyclopentane-1,2'-quinazoline] 2,4-difluorophenyl 391.43 Enhanced polarity due to fluorine atoms
N-(3-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide Spiro[cycloheptane-1,2'-quinazoline] 3-methoxyphenyl 409.55 Increased solubility (logP = 5.0)
2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}-N-(4-ethylphenyl)acetamide Spiro[cyclohexane-1,2'-quinazoline] 4-ethylphenyl 393.55 Lower molecular weight vs. cycloheptane
N-(2-phenylphenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole 2-phenylphenyl, pyridinyl 441.52 Orco agonism (insect olfaction modulation)
2-(benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d) Benzhydryl sulfinyl 4-ethylphenyl Not reported Psychostimulant (short immobility time)

Key Observations :

Spiro Ring Size :

  • Cycloheptane-containing spiro systems (e.g., E971-0277 and its 3-methoxyphenyl analog) exhibit higher molecular weights (~407–409 g/mol) compared to cyclopentane (391 g/mol) or cyclohexane (393 g/mol) analogs . Larger rings may enhance steric interactions in target binding.

Electron-Donating Groups: The 4-ethylphenyl group in E971-0277 and 4d enhances lipophilicity (logP ~5.0), favoring blood-brain barrier penetration, as seen in psychostimulant analogs like 4d . Methoxy Substitution: The 3-methoxyphenyl analog exhibits moderate solubility (logSw = -4.5) due to hydrogen-bonding capacity .

Heterocyclic Core :

  • Spiroquinazoline derivatives (e.g., E971-0277) contrast with triazole-based compounds (e.g., ZINC2234023) in bioactivity. Triazole derivatives like VUAA-1 and OLC-12 act as Orco agonists, suggesting sulfanyl acetamides with heteroaromatic cores may target ion channels .

  • Antimicrobial : Triazole/oxadiazole sulfanyl acetamides show MIC values against E. coli (e.g., compounds 38 and 39 in ).
  • Anti-inflammatory : iCRT3, an oxazole sulfanyl acetamide, inhibits Wnt/β-catenin signaling in macrophages .
  • Psychoactive : Modafinil analogs like 4d demonstrate wake-promoting effects and anxiogenic behavior in mice .

Notes

  • Structural Determinants : The spiroquinazoline scaffold and 4-ethylphenyl group in E971-0277 distinguish it from triazole or oxadiazole-based analogs. These features likely influence target selectivity and metabolic stability.
  • Data Gaps: Limited experimental data exist for E971-0277’s biological activity.
  • Synthetic Accessibility : Compounds like E971-0277 are synthesized via S-alkylation and acetamide coupling, as described for related spiroquinazolines .

Biological Activity

N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse scientific literature.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic core and a sulfanyl group. Its molecular formula is C14H18N2OSC_{14}H_{18}N_2OS, and it is classified under the category of quinazoline derivatives, which are known for various pharmacological activities.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of kinases involved in cell cycle regulation and apoptosis. For example, quinazoline derivatives have been reported to inhibit the activity of epidermal growth factor receptor (EGFR) and other kinases critical for tumor growth .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated activity against various bacterial strains, including resistant strains.

  • Case Study : A study evaluating the antimicrobial efficacy of sulfanyl-containing quinazolines revealed that these compounds exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Quinazoline derivatives have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

  • Research Findings : In vitro studies indicated that certain quinazolines can reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of EGFR and other kinases ,
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine expression

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